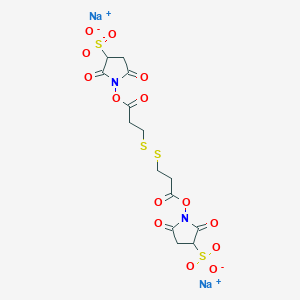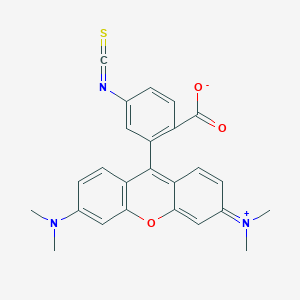
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-alpha-D-Glucopyranosylmaltotriose tetradecaacetate (6-α-D-GlcP-Malttri-tetraacetate, 6-α-D-GlcP-Malttri-tetraacetate) is a polysaccharide derived from maltose and glucose. It is a complex carbohydrate molecule that is widely used in scientific research. It has a variety of applications and is used in the production of various products.
Applications De Recherche Scientifique
Cyclodextrins and Industrial Applications
Cyclodextrins, including compounds like 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, are cyclic oligosaccharides linked through α-(1→4) glucopyranose subunits. These molecules are renowned for their ability to form host-guest inclusion complexes, significantly altering the physical and chemical properties of the molecules they encapsulate. This characteristic renders cyclodextrins valuable in various industries, including pharmaceuticals, cosmetics, food and nutrition, textiles, and chemical industries. Their versatile applications are attributed to their ability to modify the solubility, stability, and bioavailability of different substances, presenting solutions to many scientific and commercial challenges (Sharma & Baldi, 2016).
Cyclodextrins in Enhancing Drug Efficacy and Safety
Cyclodextrins are pivotal in the drug development sector, particularly due to their ability to improve the solubility and stability of drugs. This enhancement is crucial in increasing the therapeutic efficacy and safety of pharmaceutical compounds. The complexation with cyclodextrins can also mask unpleasant odors or tastes of drugs, making them more acceptable for patients. Their potential to form inclusion complexes is of great commercial interest, offering innovative solutions in drug formulation and delivery systems (Del Valle, 2004).
Bioactive Peptides and Type 2 Diabetes Management
In the realm of type 2 diabetes management, research suggests that bioactive peptides derived from food proteins, such as those potentially related to the structure of this compound, exhibit alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV) inhibitory activities. These activities are significant as they play a crucial role in controlling postprandial hyperglycemia, a major challenge in diabetes management. These peptides offer a natural and potentially safer alternative to synthetic drugs, opening new avenues for functional foods or nutraceuticals in diabetes care (Patil et al., 2015).
Derivatized D-Glucans in Biotechnology and Medicine
Derivatized D-glucans, which share structural similarities with this compound, have garnered interest due to their technological properties and biological activities. Chemical modifications like sulfonylation, carboxymethylation, phosphorylation, and acetylation enhance their solubility, potentially altering their biological activities, such as antioxidation and anticoagulation. These modified glucans are increasingly significant in biotechnological and medical fields due to their potent anticoagulant, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).
Propriétés
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLKKJDWODWQH-FCFXXJCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)


